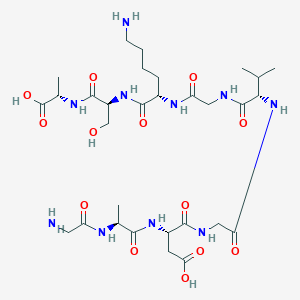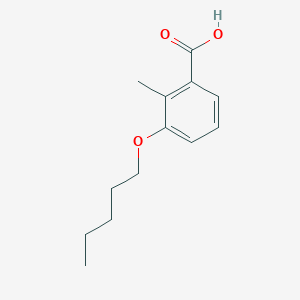
Orziloben
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orziloben is a novel, orally administered, highly potent, synthetic, medium chain fatty acid analogue. Medium chain fatty acids are rapidly absorbed via passive diffusion, rather than receptor-mediated transport, but are rapidly metabolized. This compound has shown promising results in preclinical studies for the treatment of intestinal failure-associated liver disease, a condition affecting individuals on prolonged intravenous nutrition .
Preparation Methods
The synthetic routes and reaction conditions for Orziloben involve the use of medium chain fatty acids as starting materials. The process typically includes esterification, hydrogenation, and purification steps. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and advanced purification techniques .
Chemical Reactions Analysis
Orziloben undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
Orziloben has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying medium chain fatty acid analogues.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Medicine: Explored as a potential therapeutic agent for liver diseases, particularly intestinal failure-associated liver disease.
Industry: Utilized in the development of novel drug delivery systems and formulations.
Mechanism of Action
Orziloben exerts its effects by targeting specific molecular pathways involved in liver disease. It has been shown to prevent severe cholestasis, fibrosis, and other key markers of liver damage in preclinical models. The compound significantly reduces the number of myofibroblasts, the main collagen-producing cells in the liver, in addition to hepatic inflammation and steatosis .
Comparison with Similar Compounds
Orziloben is unique compared to other medium chain fatty acid analogues due to its high potency and specific targeting of liver disease pathways. Similar compounds include:
Icosabutate: Another medium chain fatty acid analogue with different molecular targets.
This compound stands out for its robust efficacy in preclinical models and potential to address unmet medical needs in liver disease treatment .
Properties
CAS No. |
1555822-28-0 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methyl-3-pentoxybenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-9-16-12-8-6-7-11(10(12)2)13(14)15/h6-8H,3-5,9H2,1-2H3,(H,14,15) |
InChI Key |
JYEFZVSYKCEGEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


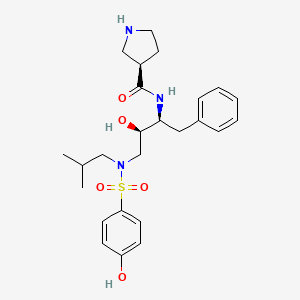
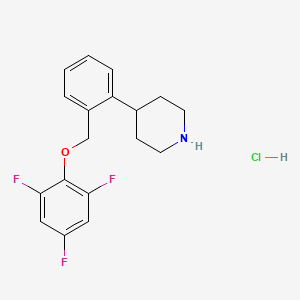

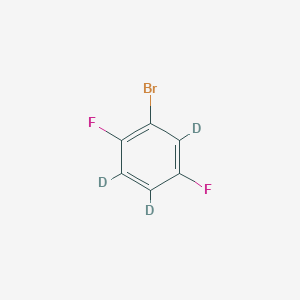
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)
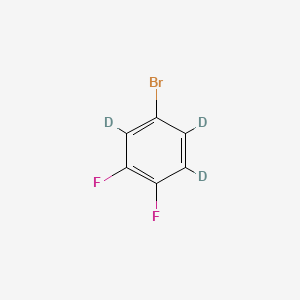
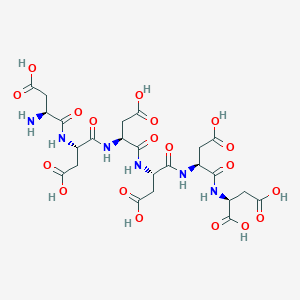

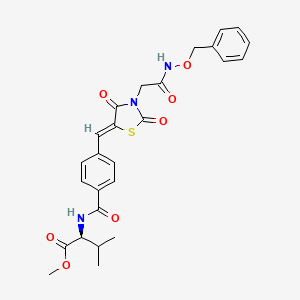
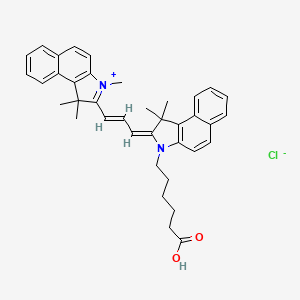

![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)
